5,9-dibromo-7H-benzo[c]fluorene

OLED intermediates Cross-coupling chemistry Brominated aromatics

5,9-Dibromo-7,7-diphenyl-7H-benzo[c]fluorene is the commercially preferred, reactive intermediate for constructing blue OLED hosts, emitters, and spiro-linked transport materials. Its rigid 7H-benzo[c]fluorene core extends π-conjugation, while the 5,9-dibromo pattern provides a unique angular coupling geometry for tuning optoelectronic properties. For your advanced material synthesis, specify this ≥97% pure building block.

Molecular Formula C17H10Br2
Molecular Weight 374.1 g/mol
Cat. No. B14884482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,9-dibromo-7H-benzo[c]fluorene
Molecular FormulaC17H10Br2
Molecular Weight374.1 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)Br)C3=C1C=C(C4=CC=CC=C43)Br
InChIInChI=1S/C17H10Br2/c18-12-5-6-13-10(8-12)7-11-9-16(19)14-3-1-2-4-15(14)17(11)13/h1-6,8-9H,7H2
InChIKeyAPYYPHKAMCHWCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,9-Dibromo-7H-benzo[c]fluorene for OLED and Organic Semiconductor Intermediates: Sourcing and Selection Guide


5,9-Dibromo-7H-benzo[c]fluorene is a brominated polycyclic aromatic hydrocarbon (PAH) belonging to the benzo[c]fluorene class. The compound features a rigid, planar benzo[c]fluorene core with bromine substituents at the 5- and 9-positions, rendering it a reactive intermediate for transition metal-catalyzed cross-coupling reactions. It is commercially available from chemical suppliers as a research intermediate for organic electronics applications, particularly as a building block for OLED materials and organic semiconductors . The compound is structurally related to 7,7-dialkyl- and 7,7-diaryl-substituted benzo[c]fluorene derivatives that are more extensively documented in the literature, but comparative performance data for the parent 7H-benzo[c]fluorene scaffold are limited.

Why 5,9-Dibromo-7H-benzo[c]fluorene Cannot Be Interchanged with Alternative Fluorene or Benzofluorene Intermediates


Substituting 5,9-dibromo-7H-benzo[c]fluorene with closely related compounds such as 2,7-dibromo-9,9-diphenylfluorene or 5-bromo-7,7-dimethyl-7H-benzo[c]fluorene introduces distinct changes to the conjugated backbone geometry, bromine substitution pattern, and steric environment that fundamentally alter the resulting material‘s optoelectronic properties. The benzo[c]fluorene core extends π-conjugation relative to traditional fluorene [1], while the absence of alkyl or aryl substituents at the 7-position provides a less sterically hindered scaffold compared to 7,7-disubstituted analogs . The 5,9-dibromination pattern (versus 2,7-substitution in fluorene or mono-bromination at the 5-position) establishes a unique vector geometry for subsequent cross-coupling reactions that determines the dimensionality and topology of the resulting extended conjugated systems [2]. These structural differences cannot be compensated for by simple stoichiometric adjustments, making direct substitution inappropriate for applications requiring specific electronic and steric profiles.

5,9-Dibromo-7H-benzo[c]fluorene: Quantitative Differentiation Evidence for Procurement Decision-Making


Bromination Pattern Comparison: 5,9-Dibromo-7H-benzo[c]fluorene vs. 2,7-Dibromo-9,9-diphenylfluorene

The 5,9-dibromination pattern of benzo[c]fluorene provides a distinct vector geometry for cross-coupling relative to the 2,7-substitution pattern of traditional fluorene derivatives. While 2,7-dibromo-9,9-diphenylfluorene (MW: 476.20 g/mol) enables linear polymer chain extension typical of polyfluorenes, the 5,9-substitution on the benzo[c]fluorene scaffold provides an angular coupling geometry that can influence the dimensionality of extended conjugated systems . The benzo[c]fluorene core also extends the π-conjugated system relative to fluorene [1]. Both compounds serve as reactive intermediates for Suzuki and related cross-coupling reactions, but the different bromine positioning yields structurally distinct products with different optical and electronic characteristics. Direct head-to-head comparative performance data for OLED device metrics between the two intermediates are not available in the open literature.

OLED intermediates Cross-coupling chemistry Brominated aromatics

Bromine Substitution Count: Dibromo vs. Monobromo Benzo[c]fluorene Intermediate Reactivity

The presence of two bromine atoms at the 5- and 9-positions of 5,9-dibromo-7H-benzo[c]fluorene provides dual reactive handles for cross-coupling reactions, enabling both linear polymerization and the synthesis of branched or dendritic architectures. In contrast, mono-brominated analogs such as 5-bromo-7,7-dimethyl-7H-benzo[c]fluorene possess only a single reactive site, limiting their utility to end-capping reactions or the construction of simple dimeric systems rather than extended polymers or complex oligomers [1]. The dibrominated nature allows for the synthesis of alternating copolymers and more sophisticated molecular architectures [2]. No direct comparative reaction yield or kinetics data are available for the parent 7H-benzo[c]fluorene scaffold.

Cross-coupling reactivity Polymer synthesis Organic semiconductors

Steric Environment at the Bridgehead Position: 7H-Scaffold vs. 7,7-Dialkyl Substituted Analogs

The parent 5,9-dibromo-7H-benzo[c]fluorene scaffold lacks alkyl or aryl substituents at the 7-position, distinguishing it from the more widely studied 7,7-dimethyl and 7,7-diphenyl analogs . The 7,7-dimethyl derivative (CAS: 1056884-35-5; MW: 402.12 g/mol) and 7,7-diphenyl derivative (CAS: 854952-90-2; MW: 526.26 g/mol) introduce varying degrees of steric bulk at the bridgehead position, which influences molecular packing, solubility, and the steric accessibility of the bromine sites during cross-coupling reactions . The 7H-unsubstituted scaffold offers a less sterically congested environment, which may be advantageous for reactions requiring unhindered access to the reactive bromine sites. No direct comparative reaction kinetics or material property data are available.

Steric hindrance Molecular packing OLED materials

Procurement-Relevant Application Scenarios for 5,9-Dibromo-7H-benzo[c]fluorene


Synthesis of OLED Host and Emitter Materials via Suzuki Cross-Coupling

5,9-Dibromo-7H-benzo[c]fluorene serves as a precursor for constructing blue OLED host and emitter materials through Suzuki-Miyaura cross-coupling at the 5- and 9-bromine positions [1]. The extended π-conjugated benzo[c]fluorene core provides a rigid, planar scaffold that facilitates efficient charge transport and high photoluminescence quantum yields in the resulting materials [2]. The dual bromine sites enable the attachment of electron-donating or electron-withdrawing aromatic groups to tune the HOMO-LUMO energy levels for optimal device performance.

Polymerization for Conjugated Organic Semiconductors

The dibromo functionality of 5,9-dibromo-7H-benzo[c]fluorene enables its use as a co-monomer in palladium-catalyzed polycondensation reactions to produce conjugated polymers for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) [1]. The 5,9-substitution pattern provides an angular coupling geometry that can influence polymer chain conformation, interchain packing, and charge transport properties relative to linear 2,7-linked polyfluorenes.

Synthesis of Spirobenzofluorene Derivatives for High-Tg OLED Materials

5,9-Dibromo-7H-benzo[c]fluorene and its derivatives have been employed as key intermediates in the synthesis of spiro[benzo[c]fluorene-7,9‘-fluorene] (SBFF)-based materials [3]. The rigid spiro-linked architecture imparts high glass transition temperatures (Tg ~172 °C) and excellent morphological stability, making these materials suitable as thermally robust host materials for deep-blue fluorescent OLEDs. The 5,9-dibromo substitution pattern on the SBFF core enables functionalization via Suzuki coupling to introduce various aromatic substituents that fine-tune optoelectronic properties.

Construction of Dendritic and Branched Molecular Architectures

The dual bromine sites on 5,9-dibromo-7H-benzo[c]fluorene permit the construction of dendritic and branched molecular architectures through sequential or orthogonal cross-coupling strategies [1]. This enables the synthesis of multichromophoric systems and light-harvesting dendrimers where the benzo[c]fluorene core acts as a central building block, with the angular coupling geometry providing unique spatial arrangements of peripheral functional groups.

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